N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically begins with the selection of appropriate starting materials such as 4-chloroaniline, benzyl chloride, and thiophenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or toluene to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain organic transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the phenyl and phenylsulfanyl groups.
N-phenylacetamide: Lacks the chlorophenyl and phenylsulfanyl groups.
N-(4-chlorophenyl)-2-phenylacetamide: Lacks the phenylsulfanyl group.
Uniqueness: N-(4-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWISAIHRXFPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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